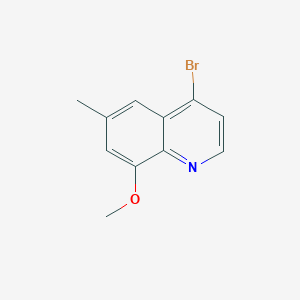

4-Bromo-8-methoxy-6-methylquinoline

Description

Significance of Quinolines in Contemporary Chemical Research

Quinoline (B57606), a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This scaffold is of immense interest to synthetic chemists and is a cornerstone in medicinal chemistry. bldpharm.comaccelachem.com Quinoline derivatives are recognized for a wide array of pharmacological activities, leading to their use in numerous commercialized drugs. bldpharm.comsigmaaldrich.cn Their applications span treatments for malaria (e.g., chloroquine, quinine), bacterial infections (e.g., ciprofloxacin), and cancer (e.g., topotecan). sigmaaldrich.cn Beyond pharmaceuticals, quinoline-based compounds are also investigated for their potential in materials science, such as in the development of sensors and luminescent materials. bldpharm.com The versatility of the quinoline core allows for extensive functionalization, enabling the fine-tuning of its chemical and biological properties. accelachem.com

Overview of Halogenated and Alkoxy-Substituted Quinoline Scaffolds

The introduction of halogen and alkoxy groups onto the quinoline framework significantly influences the molecule's physicochemical properties and biological activity. Halogenation, the process of introducing one or more halogen atoms, can alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. sigmaaldrich.cnsigmaaldrich.com For instance, halogenated quinolines have been synthesized as potential antitumor agents. sigmaaldrich.cn The position of the halogen is crucial; for example, the reactivity of a bromo group on the quinoline ring allows for further synthetic modifications, such as palladium-catalyzed coupling reactions. beilstein-journals.org

Alkoxy groups, such as a methoxy (B1213986) group (-OCH3), are also important substituents. They can impact a molecule's solubility, electronic properties, and ability to form hydrogen bonds. The presence of a methoxy group has been noted in various biologically active quinolines, including those investigated for anticancer properties. rsc.org The combination of both halogen and alkoxy substituents on a quinoline scaffold can lead to compounds with unique and potent activities, making them valuable targets in drug discovery and chemical research. rsc.orgarctomsci.com

Research Context of 4-Bromo-8-methoxy-6-methylquinoline within Quinoline Chemistry

This compound is a distinct molecule within the diverse family of substituted quinolines. While extensive research exists for the broader class of quinolines, and for many of its isomers and related structures, specific research detailing the synthesis and application of this compound is not widely published. Its chemical structure, featuring a bromine atom at the C4 position, a methoxy group at the C8 position, and a methyl group at the C6 position, suggests its potential as a valuable intermediate in organic synthesis.

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. The following tables are compiled from data provided by chemical suppliers and theoretical predictions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1378260-33-3 | bldpharm.comaccelachem.comheowns.com |

| Molecular Formula | C₁₁H₁₀BrNO | myskinrecipes.com |

| Molecular Weight | 252.11 g/mol | bldpharm.com |

| Purity | ≥95% | google.com |

| IUPAC Name | This compound | sigmaaldrich.cn |

| InChI Code | 1S/C11H10BrNO/c1-7-4-9(12)11-10(5-7)13-6-3-8(11)14-2/h3-6H,1-2H3 | sigmaaldrich.cn |

Table 2: Predicted Spectroscopic Data (Note: Experimental spectroscopic data is not readily available. The data below would be typical for a compound of this structure.)

| Spectroscopy | Predicted Features |

| ¹H NMR | Aromatic protons (chemical shifts in the range of ~7.0-8.5 ppm), methoxy group protons (singlet, ~3.9-4.1 ppm), methyl group protons (singlet, ~2.4-2.6 ppm). |

| ¹³C NMR | Aromatic and quinoline ring carbons (chemical shifts in the range of ~100-160 ppm), methoxy carbon (~55-60 ppm), methyl carbon (~15-20 ppm). |

| Mass Spec. | Molecular ion peaks (M+) corresponding to the isotopic pattern of bromine (¹⁹Br and ⁸¹Br) at m/z 251 and 253. |

| IR | C-H stretching (aromatic and aliphatic), C=C and C=N stretching (quinoline ring), C-O stretching (methoxy group), C-Br stretching. |

Synthesis of Substituted Quinolines

The synthesis of polysubstituted quinolines like this compound can be approached through several established synthetic methodologies.

Table 3: General Synthesis Methods for Substituted Quinolines

| Synthesis Name | Description | Key Reactants |

| Skraup Synthesis | A classic method involving the reaction of an aniline (B41778) with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. | Aniline derivative, glycerol, sulfuric acid, oxidizing agent. |

| Combes quinoline synthesis | The reaction of an aniline with a β-diketone in the presence of an acid catalyst. | Aniline derivative, β-diketone. |

| Knorr quinoline synthesis | Involves the reaction of a β-ketoester with an aniline, followed by cyclization. | Aniline derivative, β-ketoester. |

| Electrophilic Halogenation | Direct bromination of a pre-formed quinoline ring system using a brominating agent like N-Bromosuccinimide (NBS) or molecular bromine (Br₂). researchgate.net | Quinoline derivative, brominating agent. |

A plausible synthetic route to this compound could start with the synthesis of 8-methoxy-6-methylquinoline. This intermediate could potentially be synthesized via a Skraup reaction using 2-methoxy-4-methylaniline (B1582082) as the starting aniline. The subsequent step would involve the selective bromination at the C4 position. The directing effects of the existing methoxy and methyl groups would need to be carefully considered to achieve the desired regioselectivity.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-8-methoxy-6-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-5-8-9(12)3-4-13-11(8)10(6-7)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEPOUEDXZAXQQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C(=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 4 Bromo 8 Methoxy 6 Methylquinoline

Electrophilic Aromatic Substitution Reactions of the Quinoline (B57606) Core

Electrophilic aromatic substitution (EAS) on the quinoline ring system predominantly occurs on the more electron-rich carbocyclic (benzene) ring rather than the electron-deficient pyridine (B92270) ring. rsc.orgorganic-chemistry.org The nitrogen atom in the pyridine ring deactivates it towards electrophilic attack. For the quinoline core, the positions of choice for electrophiles are C5 and C8, a preference rationalized by the superior stability of the resulting cationic intermediates (Wheland intermediates). rsc.orgorganic-chemistry.org

In the case of 4-bromo-8-methoxy-6-methylquinoline, the directing effects of the existing substituents play a crucial role. The 8-methoxy group is a potent activating group, directing incoming electrophiles to the ortho (C7) and para (C5) positions. organicchemistrytutor.comyoutube.com Similarly, the 6-methyl group is also an activating, ortho- and para-directing substituent, favoring substitution at C5 and C7. organicchemistrytutor.comyoutube.com The cumulative effect of these two activating groups strongly favors electrophilic attack at the C5 and C7 positions, which are ortho to both the methoxy (B1213986) and methyl groups, respectively, and para to the other. Theoretical studies on 8-hydroxyquinoline (B1678124), an analogue of 8-methoxyquinoline, support the high electron density at positions C5 and C7, making them susceptible to electrophilic attack. researchgate.netorientjchem.org The bromine at C4 has a deactivating effect through induction but can direct ortho and para through resonance, although this effect is generally weaker than that of the activating groups.

Nucleophilic Aromatic Substitution Reactions

The 4-position of the quinoline ring, when substituted with a good leaving group like bromine, is highly susceptible to nucleophilic aromatic substitution (SNAr). mdpi.comresearchgate.netmdpi.com This reactivity is enhanced by the electron-withdrawing nature of the quinoline nitrogen atom, which helps to stabilize the negatively charged Meisenheimer intermediate formed during the reaction. mdpi.com

For this compound, the bromine atom at the C4 position can be readily displaced by a variety of nucleophiles. Analogous reactions with 4-chloroquinolines demonstrate the feasibility of these transformations. mdpi.comresearchgate.net Nucleophiles such as amines, alkoxides, and thiolates can be employed to introduce new functional groups at this position, leading to a diverse range of 4-substituted quinoline derivatives. Studies on similar heterocyclic systems, like 2,4-dichloroquinazolines, consistently show regioselective substitution at the 4-position. mdpi.com

Oxidation and Reduction Processes at the Quinoline Nucleus and Substituents

The quinoline nucleus and its substituents can undergo both oxidation and reduction reactions, providing pathways to further functionalized derivatives.

Oxidation: The methyl group at the C6 position is a potential site for oxidation. Studies on the photo-oxidation of 6-methylquinoline (B44275) have shown that the methyl group can be selectively transformed into a formyl group, yielding the corresponding quinoline-6-carbaldehyde. rsc.orgnih.gov This selective oxidation is of significant interest as it provides a direct route to quinoline aldehydes. nih.gov Catalytic aerobic oxidation of substituted 8-methylquinolines to the corresponding 8-quinolylmethyl acetates has also been demonstrated, suggesting a similar transformation is possible for the 6-methyl group. nih.gov While the pyridine ring is generally resistant to oxidation, the benzene (B151609) ring can be oxidized under strong conditions. rsc.org

Reduction: The quinoline ring system can be reduced to form 1,2,3,4-tetrahydroquinolines. nih.govacs.orgresearchgate.netresearchgate.net This transformation can be achieved using various reducing agents, including catalytic hydrogenation or hydrosilanes in the presence of a catalyst. researchgate.netresearchgate.net For this compound, reduction of the heterocyclic ring would yield the corresponding 4-bromo-8-methoxy-6-methyl-1,2,3,4-tetrahydroquinoline. This process is generally chemoselective for the pyridine part of the quinoline system. researchgate.net A variety of substituted quinolines, including those with bromo, methoxy, and ester functionalities, have been successfully reduced under mild conditions. nih.gov

Metal-Catalyzed Cross-Coupling Reactions at Bromine and Other Positions

The bromine atom at the C4 position of this compound serves as an excellent handle for a multitude of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with a halide or triflate. libretexts.orgyonedalabs.com The 4-bromo position of the quinoline is well-suited for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups. researchgate.netnih.gov The reaction is known for its mild conditions and tolerance of various functional groups, making it highly valuable in synthetic chemistry. libretexts.orgnih.gov

| Reactant 1 (Bromoquinoline) | Reactant 2 (Boronic Acid/Ester) | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| 4-Bromo-3-hydroxyquinoline-N-oxide | Polyprenyl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 4-Polyprenyl-3-hydroxyquinoline-N-oxide researchgate.net |

| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | ortho-Substituted anilines nih.gov |

Beyond the Suzuki-Miyaura reaction, the 4-bromo substituent enables a variety of other important palladium-catalyzed transformations.

Heck Reaction: This reaction couples the aryl bromide with an alkene to form a substituted alkene. numberanalytics.comorganic-chemistry.orgwikipedia.orgbeilstein-journals.orglibretexts.org The reaction typically proceeds with trans-selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing access to alkynyl-substituted quinolines. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net These products are valuable intermediates for further synthetic elaborations. researchgate.net

Buchwald-Hartwig Amination: This powerful method allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgnih.govlibretexts.orgbeilstein-journals.orgresearchgate.net This provides a direct route to 4-aminoquinoline (B48711) derivatives.

| Reaction Type | Aryl Bromide | Coupling Partner | Catalyst/Ligand | Base | Product Type | Reference |

|---|---|---|---|---|---|---|

| Heck | Aryl Bromide | Alkene | Pd(OAc)₂/PPh₃ | Et₃N | Substituted Alkene | organic-chemistry.orgwikipedia.org |

| Sonogashira | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | Arylalkyne | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | Aryl Bromide | Amine | Pd(OAc)₂/X-Phos | KOt-Bu | Arylamine | beilstein-journals.org |

Functional Group Interconversions and Transformations

The functional groups present on the this compound scaffold can be chemically modified to access a broader range of derivatives.

The 8-methoxy group can undergo demethylation to yield the corresponding 8-hydroxyquinoline. This transformation is often achieved using reagents like boron tribromide or by employing nucleophilic demethylation with thiolates. nih.gov The resulting 8-hydroxyquinoline moiety is a well-known chelating agent.

As mentioned in section 3.3, the 6-methyl group can be oxidized to a 6-formyl group, which can then serve as a handle for further reactions such as reductive amination or Wittig reactions. rsc.orgnih.gov

Derivatization Strategies for Diverse Molecular Architectures

The bromo-substituent at the C4 position of the quinoline ring is the key to unlocking a multitude of chemical transformations. This reactivity is predominantly exploited through palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of aryl, heteroaryl, alkyl, alkynyl, and amino groups, thereby providing access to a rich diversity of molecular structures with potential applications in various fields of chemical research.

While specific studies detailing the derivatization of this compound are not extensively documented in publicly available literature, the reactivity of the bromoquinoline scaffold is well-established. The following sections outline the principal derivatization strategies that are theoretically applicable and widely employed for analogous compounds. These methods provide a predictive framework for the chemical behavior of this compound.

Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by coupling an organoboron reagent with an organic halide. In the context of this compound, a Suzuki-Miyaura coupling would enable the synthesis of 4-aryl or 4-heteroaryl derivatives. The general reaction scheme involves the use of a palladium catalyst, a base, and an appropriate solvent.

A representative, though generalized, set of conditions for such a transformation is presented in the table below. The specific parameters would require empirical optimization for the target substrate.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 4-Bromoquinolines

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other palladium complexes |

| Boron Reagent | Arylboronic acid or ester |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF, or a mixture with water |

| Temperature | Typically elevated (80-120 °C) |

This table represents a general protocol and specific conditions would need to be optimized for this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides. Applying this methodology to this compound would yield a variety of 4-aminoquinoline derivatives. These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand and a strong base.

The following table outlines typical conditions for the Buchwald-Hartwig amination of bromoarenes.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 4-Bromoquinolines

| Parameter | Condition |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | BINAP, XPhos, or other electron-rich phosphine ligands |

| Amine | Primary or secondary amine |

| Base | NaOt-Bu, KOt-Bu, or LiHMDS |

| Solvent | Toluene or Dioxane |

| Temperature | Room temperature to elevated temperatures |

This table represents a general protocol and specific conditions would need to be optimized for this compound.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling of this compound would lead to the synthesis of 4-alkynylquinolines, which are valuable intermediates for further transformations. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

General conditions for a Sonogashira coupling are provided below.

Table 3: Representative Conditions for Sonogashira Coupling of 4-Bromoquinolines

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ |

| Co-catalyst | CuI |

| Alkyne | Terminal alkyne |

| Base | Et₃N, i-Pr₂NH, or other amine bases |

| Solvent | THF or DMF |

| Temperature | Room temperature to elevated temperatures |

This table represents a general protocol and specific conditions would need to be optimized for this compound.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. For this compound, this would result in the formation of 4-vinylquinoline (B3352565) derivatives. The reaction typically requires a palladium catalyst, a base, and is often carried out at elevated temperatures.

A summary of general Heck reaction conditions is shown in the following table.

Table 4: Representative Conditions for Heck Reaction of 4-Bromoquinolines

| Parameter | Condition |

| Catalyst | Pd(OAc)₂, Pd/C, or other palladium sources |

| Ligand | PPh₃ or other phosphine ligands (can sometimes be omitted) |

| Alkene | Electron-deficient or electron-rich alkene |

| Base | Et₃N, K₂CO₃, or NaOAc |

| Solvent | DMF, NMP, or Acetonitrile |

| Temperature | Elevated temperatures (100-140 °C) |

This table represents a general protocol and specific conditions would need to be optimized for this compound.

The successful application of these derivatization strategies to this compound would provide a powerful platform for the generation of a wide range of novel quinoline-based compounds. The resulting molecular architectures could then be explored for their unique chemical and physical properties. It is important to reiterate that while these reactions are standard for bromo-aromatic compounds, empirical validation and optimization would be necessary to achieve high-yielding and selective transformations for this specific substrate.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 8 Methoxy 6 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to map out the chemical environment of each atom.

A ¹H NMR spectrum of 4-Bromo-8-methoxy-6-methylquinoline would be expected to provide distinct signals for each unique proton in the molecule. The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the proton, while the integration of the signal would correspond to the number of protons it represents. Furthermore, the splitting pattern (multiplicity) of each signal, arising from spin-spin coupling with neighboring protons, would reveal the connectivity of the molecule.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H2 | --- | Doublet | --- |

| H3 | --- | Doublet | --- |

| H5 | --- | Singlet | --- |

| H7 | --- | Singlet | --- |

| 6-CH₃ | --- | Singlet | --- |

| 8-OCH₃ | --- | Singlet | --- |

Note: This table represents predicted values. Experimental data is not currently available in published literature.

A ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its bonding environment (e.g., aromatic, aliphatic, attached to an electronegative atom).

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | --- |

| C3 | --- |

| C4 | --- |

| C4a | --- |

| C5 | --- |

| C6 | --- |

| C7 | --- |

| C8 | --- |

| C8a | --- |

| 6-CH₃ | --- |

| 8-OCH₃ | --- |

Note: This table represents predicted values. Experimental data is not currently available in published literature.

COSY would establish correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the quinoline (B57606) ring system.

HSQC would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC would reveal correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the complete molecular structure and assigning the quaternary (non-protonated) carbon atoms.

Variable Temperature (VT) NMR studies could also be conducted to investigate any dynamic processes, such as hindered rotation around single bonds, although significant conformational flexibility is not anticipated for this rigid heterocyclic system under normal conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.

HRMS is essential for determining the precise elemental formula of a compound. It measures the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the calculation of a unique elemental composition, confirming the identity of this compound.

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound

| Ion | Calculated m/z for C₁₁H₁₀BrNNaO⁺ [M+Na]⁺ | Found m/z |

|---|---|---|

| [M+H]⁺ | --- | --- |

| [M+Na]⁺ | --- | --- |

Note: The molecular formula is C₁₁H₁₀BrNO. The table represents predicted values based on this formula. Experimental data is not currently available.

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like quinoline derivatives. In ESI-MS, the sample is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or adducts with other cations like sodium [M+Na]⁺. The resulting mass spectrum would show a prominent peak corresponding to the molecular ion of this compound, further confirming its molecular weight. The characteristic isotopic pattern resulting from the presence of a bromine atom (approximately equal intensity for ⁷⁹Br and ⁸¹Br isotopes) would also be a key identifying feature in the mass spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

No experimental or theoretical data on the infrared or Raman spectra of this compound are available in the public domain.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

There are no available public records of the ultraviolet-visible absorption spectrum for this compound.

X-ray Crystallography and Solid-State Structure Determination

A search of crystallographic databases and the scientific literature yielded no results for the single-crystal X-ray diffraction of this compound. Consequently, there is no information on its crystal system, space group, unit cell dimensions, or atomic coordinates.

Single-Crystal X-ray Diffraction Studies

No single-crystal X-ray diffraction studies for this compound have been reported.

Analysis of Intermolecular Interactions (e.g., C-H···π interactions)

Without crystal structure data, an analysis of intermolecular interactions such as C-H···π stacking is not possible.

Investigation of Tautomeric Forms in the Crystalline State

There is no available information regarding the investigation of tautomeric forms of this compound in the crystalline state.

Computational and Theoretical Studies of 4 Bromo 8 Methoxy 6 Methylquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecular systems. For complex heterocyclic compounds such as substituted quinolines, methods range from high-accuracy ab initio techniques to more efficient semi-empirical approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost, making it well-suited for studying medium to large molecular systems. rsc.org DFT calculations are used to determine a molecule's electronic structure, optimized geometry, and various chemical properties. rsc.orgrsc.org In the study of quinoline (B57606) derivatives, DFT is frequently employed to investigate structural parameters, vibrational frequencies, and electronic properties. nih.gov

DFT analyses on related quinoline compounds have successfully calculated dipole moments and confirmed molecular geometries, showing a high correlation with experimental data, which validates the consistency of the computational results. nih.govresearchgate.net These studies provide a reliable framework for predicting the molecular structure and stability of 4-Bromo-8-methoxy-6-methylquinoline.

Representative DFT-Calculated Properties for Substituted Quinolines

| Property | Typical Calculated Value/Descriptor | Significance |

|---|---|---|

| Optimized Geometry | Bond lengths (Å), Bond angles (°) | Provides the most stable 3D structure of the molecule. |

| Dipole Moment | Debye (D) | Indicates the molecule's overall polarity. |

| Chemical Hardness/Softness | eV | Measures resistance to change in electron distribution. rsc.org |

| Electronegativity | eV | Describes the power of the molecule to attract electrons. rsc.org |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. bohrium.comproquest.com It is particularly effective for predicting UV-visible absorption spectra. rsc.orgrsc.org For various quinoline derivatives, TD-DFT calculations have been successfully used to determine vertical excitation energies and simulate their absorption spectra in different solvents. bohrium.comproquest.com

The method provides insights into the nature of electronic transitions, such as identifying them as π→π* or n→π* transitions, which are crucial for understanding the photophysical properties of the molecule. bohrium.comproquest.com Applying TD-DFT to this compound would allow for the prediction of its absorption wavelengths and help in the design of derivatives with specific optical properties.

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Model 3 (PM3), are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from experimental data to simplify calculations. wikipedia.orguni-muenchen.deuomustansiriyah.edu.iq This makes them significantly faster than ab initio methods, allowing for the study of very large molecules. wikipedia.org

These methods are particularly useful for treating large heterocyclic systems. nih.gov AM1 and PM3 are part of a family of methods based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de They are parameterized to reproduce experimental data like heats of formation and geometries. wikipedia.orguni-muenchen.de While their results can be less accurate if the molecule under study is very different from those used for parameterization, they are valuable tools for initial computational screening and for modeling large systems where higher-level theories would be computationally prohibitive. wikipedia.orgmpg.de

Electronic Structure Analysis

The analysis of a molecule's electronic structure is key to understanding its chemical reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. DFT calculations are commonly used to determine the energies of these orbitals for quinoline derivatives. nih.govresearchgate.net This analysis helps in understanding the charge transfer that can occur within the molecule. researchgate.net For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in electron donation and acceptance during a chemical reaction.

Representative HOMO-LUMO Energy Gaps for Various Substituted Quinolines

| Substituent Group | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| -Cl | -6.5 | -1.8 | 4.7 |

| -OH | -5.9 | -1.5 | 4.4 |

| -CH3 | -6.1 | -1.6 | 4.5 |

| -NH2 | -5.7 | -1.4 | 4.3 |

Note: The values in this table are representative examples for illustrative purposes and are not specific calculated data for this compound.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. deeporigin.comwolfram.com It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. wolfram.com MEP maps are color-coded, typically with red indicating electron-rich regions (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-deficient regions (positive potential) that are prone to nucleophilic attack. deeporigin.com

MEP analysis is a powerful tool for predicting and understanding intermolecular interactions, including hydrogen bonding and reactivity patterns. nih.govrsc.org For quinoline derivatives, MEP maps can identify the most reactive sites, such as the nitrogen atom's lone pair, and how substituents influence the charge distribution across the aromatic system. researchgate.net An MEP map of this compound would provide a clear visual guide to its electronic properties and potential sites for molecular interactions. chemrxiv.org

Natural Bond Orbital (NBO) Analysis

There are no published NBO analyses for this compound. Such an analysis would provide valuable information on the electron density distribution in atomic and bonding orbitals, offering a clear picture of the molecule's Lewis structure. It would detail hyperconjugative interactions, charge transfer, and the nature of the chemical bonds (e.g., sigma and pi bonds), which are fundamental to understanding the molecule's stability and reactivity.

Mulliken Charge Distribution Analysis

Specific Mulliken charge distribution data for this compound are not available in existing research. This analysis is crucial for quantifying the partial atomic charges on each atom within the molecule. The results would highlight the electrophilic and nucleophilic centers, providing insight into the molecule's electrostatic potential and its likely sites for chemical reactions.

Prediction and Correlation of Spectroscopic Properties

Theoretical predictions and correlations for the spectroscopic properties (such as UV-Vis, IR, and NMR spectra) of this compound have not been reported. Computational methods, often employing Density Functional Theory (DFT), are commonly used to calculate these properties. Comparing theoretical spectra with experimental data helps confirm the molecular structure and provides a detailed assignment of spectral bands to specific molecular vibrations or electronic transitions.

Tautomerism and Conformational Analysis

A detailed theoretical investigation into the tautomerism and conformational landscape of this compound is currently absent from the scientific record. While tautomerism is a known phenomenon in related quinoline systems, the specific energetic favorability of potential tautomers and the characteristics of any internal hydrogen bonds for this compound have not been computationally explored.

Energetic Favorability of Tautomeric Forms

No studies have been published that calculate the relative energies and thermodynamic stability of possible tautomeric forms of this compound. This information is critical for predicting which tautomer would predominate under various conditions.

Internal Hydrogen Bonding Characteristics

The potential for and characteristics of internal hydrogen bonding within different conformers or tautomers of this compound have not been theoretically analyzed. Such interactions can significantly influence the molecule's geometry, stability, and spectroscopic signatures.

Theoretical Studies of Reaction Mechanisms

There is a lack of theoretical studies focused on the reaction mechanisms involving this compound. Computational investigations in this area would map out potential energy surfaces for various reactions, identify transition states, and calculate activation energies, thereby providing a molecular-level understanding of its reactivity and potential synthetic pathways.

Applications in Advanced Materials Science

Development of Organic Semiconductors

The backbone of modern electronics is gradually shifting from inorganic silicon-based materials to organic semiconductors, which offer advantages such as flexibility, low cost, and solution processability. Quinoline (B57606) derivatives have been identified as promising candidates for use in organic electronic devices due to their inherent charge transport capabilities. nih.govresearchgate.net The electronic properties of the quinoline ring can be modulated by the introduction of various functional groups.

The presence of a bromine atom at the 4-position of 4-Bromo-8-methoxy-6-methylquinoline can significantly influence its semiconducting properties. The electron-withdrawing nature of the halogen can impact the molecular orbital energy levels, which is a critical factor in determining the efficiency of charge injection and transport in an organic semiconductor. Furthermore, the methoxy (B1213986) and methyl groups at the 8 and 6 positions, respectively, can affect the molecular packing in the solid state, which in turn influences the charge carrier mobility. Research on other substituted quinolines has shown that such modifications can lead to materials with desirable semiconducting characteristics. dtic.mil

Table 1: Potential Electronic Properties of this compound

| Property | Predicted Characteristic | Influence of Substituents |

| HOMO/LUMO Energy Levels | Tunable | The electron-withdrawing bromo group can lower both HOMO and LUMO levels, while the electron-donating methoxy and methyl groups can raise them. The net effect would depend on the interplay of these opposing influences. |

| Charge Carrier Mobility | Moderate to High | The planar quinoline core facilitates π-π stacking, which is essential for efficient charge transport. The substituents can influence the degree of intermolecular packing. |

| Solution Processability | Good | The presence of the methoxy and methyl groups can enhance solubility in organic solvents, making it suitable for solution-based fabrication techniques like spin-coating and printing. |

Applications in Light-Emitting Diodes (LEDs) and Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are well-recognized for their luminescent properties and have been extensively investigated for their use as emitters in organic light-emitting diodes (OLEDs). nih.govnih.govnih.gov The modification of the quinoline structure allows for the tuning of the emission color and efficiency of the resulting OLED devices. nih.gov

For this compound, the combination of substituents is expected to yield interesting photophysical properties. The methoxy group, being an electron-donating group, can enhance the fluorescence quantum yield. The position of the substituents on the quinoline ring will also play a crucial role in determining the emission wavelength. It is plausible that this compound could serve as a host material for phosphorescent emitters or as a fluorescent emitter itself. The bromo group could also facilitate intersystem crossing, potentially leading to phosphorescent behavior, which is highly desirable for achieving high-efficiency OLEDs. Studies on other bromo-substituted quinolines have demonstrated their utility in OLED applications. researchgate.net

Dye Chemistry and Pigment Development

The vibrant colors and stability of many organic dyes and pigments are derived from extended π-conjugated systems. Quinoline derivatives have historically been used in the synthesis of cyanine (B1664457) dyes. afirm-group.comafirm-group.com The chromophoric properties of the quinoline ring can be exploited to create novel colorants.

The structure of this compound suggests its potential as a precursor or a key component in the synthesis of new dyes. researchgate.net The presence of the bromo group provides a reactive site for further chemical modifications, such as cross-coupling reactions, which could be used to extend the π-conjugation and thus modify the color of the resulting dye. The methoxy and methyl groups can also influence the shade and fastness properties of the dye. The inherent fluorescence of many quinoline derivatives could also be harnessed for the development of fluorescent dyes for various applications. researchgate.net

Investigation as a Component in Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. They are integral to display technologies. The molecular shape and polarity of a compound are key determinants of its liquid crystalline behavior. Some quinoline derivatives have been shown to exhibit mesomorphic properties. researchgate.net

Potential for Photonic Technology Development

Photonics is the science and technology of generating, controlling, and detecting photons. Materials with nonlinear optical (NLO) properties are in high demand for various photonic applications, including optical switching and data storage. Quinoline derivatives, with their extended π-electron systems, have shown promise as NLO materials. researchgate.net

The electronic structure of this compound, with its combination of electron-donating (methoxy, methyl) and electron-withdrawing (bromo) groups attached to the π-conjugated quinoline system, suggests the potential for significant NLO properties. This "push-pull" electronic configuration can enhance the second-order NLO response of a molecule. Further research into the NLO properties of this compound could reveal its suitability for use in advanced photonic devices. researchgate.net

Role in Ligand Design for Catalysis

Quinoline derivatives are known to act as effective ligands in transition metal catalysis, facilitating a wide range of organic transformations. nih.govresearchgate.net The nitrogen atom in the quinoline ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst.

The this compound molecule presents several features that make it an interesting candidate for ligand design. The nitrogen atom can act as a coordination site, while the bromo group at the 4-position can be used as a handle for further functionalization or can influence the catalytic activity through electronic effects. The methoxy and methyl groups can also modulate the ligand's properties. For instance, bromo-substituted quinolines have been used in palladium-catalyzed cross-coupling reactions. nih.gov The development of catalysts based on this quinoline derivative could lead to new and efficient synthetic methodologies.

Role As a Synthetic Intermediate

Building Block for Complex Organic Synthesis

4-Bromo-8-methoxy-6-methylquinoline is a highly functionalized building block, primed for the elaboration of more complex molecular structures. The quinoline (B57606) core itself is a privileged scaffold found in numerous bioactive compounds, including antimalarial and antitumor agents. nih.govnih.gov The substituents on the ring enhance its utility:

The 4-Bromo Group: This is the most reactive site for many transformations, particularly for metal-catalyzed cross-coupling reactions. It allows for the introduction of new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.

The 8-Methoxy Group: This electron-donating group influences the electronic properties of the quinoline system. It can also be cleaved to reveal a hydroxyl group, providing a new site for functionalization or a key pharmacophoric feature.

The 6-Methyl Group: The methyl group can be a site for oxidation to a carboxylic acid or can participate in condensation reactions. orgsyn.org

This trifecta of functional groups allows for sequential and controlled modifications, making it possible to build intricate molecules from this versatile starting material. For instance, similar bromo-substituted quinolines are used as precursors in the synthesis of bioactive molecules and fluorinated derivatives.

Precursor for Advanced Heterocyclic System Construction

The construction of novel and complex heterocyclic systems is a major focus of modern organic synthesis. This compound is an ideal precursor for this purpose, primarily due to the reactivity of its 4-bromo substituent. nih.gov

Palladium-catalyzed cross-coupling reactions are a powerful tool for this construction. The C-Br bond at the 4-position can readily participate in:

Suzuki-Miyaura Coupling: To form biaryl compounds by coupling with boronic acids.

Sonogashira Coupling: To introduce alkyne moieties, which can then undergo further cyclization reactions.

Buchwald-Hartwig Amination: To attach various amines, creating new nitrogen-containing heterocyclic systems.

The reactivity of halogenated quinolines in such coupling reactions is well-documented. For example, 4-bromo-6-fluoroquinoline (B1289494) is utilized in palladium-catalyzed reactions to synthesize inhibitors for anti-cancer treatments. ossila.com This demonstrates the principle of using the bromo-substituted position as a linchpin for building more elaborate structures. The synthesis of various 2- and 3-substituted quinolines often relies on the cyclization of functionalized precursors, a strategy that can be extended from a pre-functionalized core like this compound. acs.orgiipseries.org

Key Intermediate in Specialized Chemical Transformations

Beyond its role in building molecular complexity via cross-coupling, this compound is a key intermediate for several specialized transformations that target its specific functional groups.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen activates the C4 position (para to the nitrogen) towards nucleophilic attack. This allows the bromine atom to be displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates. The reaction of 4-chloroquinolines with amines to form 4-aminoquinoline (B48711) derivatives is a classic example of this reactivity, which is directly applicable to the 4-bromo analogue. nih.gov

Metal-Halogen Exchange: The bromo group can undergo metal-halogen exchange, typically with organolithium reagents at low temperatures. This transforms the C-Br bond into a C-Li bond, creating a potent nucleophilic center on the quinoline ring that can react with a wide range of electrophiles.

Modification of the Methoxy (B1213986) Group: The 8-methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 8-hydroxyquinoline (B1678124). This transformation is significant as 8-hydroxyquinoline derivatives are renowned chelating agents and are used as precursors for radiopharmaceuticals. nih.gov

Oxidation of the Methyl Group: The 6-methyl group can be oxidized under appropriate conditions to an aldehyde or a carboxylic acid, providing another point of attachment for further synthetic elaboration. The oxidation of benzylic positions is a fundamental transformation in organic synthesis. orgsyn.org

These transformations highlight the compound's versatility, allowing chemists to selectively manipulate different parts of the molecule to achieve a desired synthetic target.

Table of Mentioned Compounds

Q & A

Q. What analytical techniques quantify trace degradation products in stored samples?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.